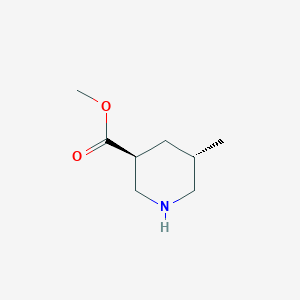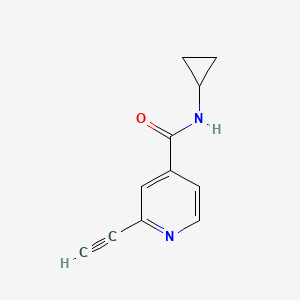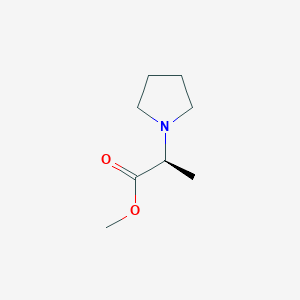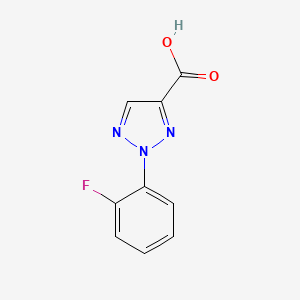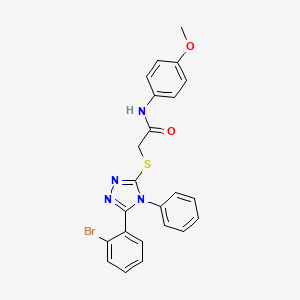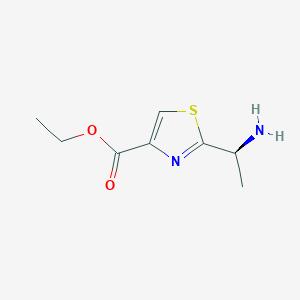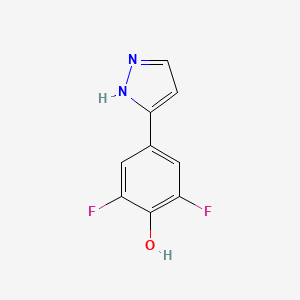
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol is a fluorinated phenolic compound with a pyrazole ring. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability, bioavailability, and membrane permeability . This compound is used in various scientific research applications, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, increasing its efficacy in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
- Benzoic acid, 2-[3-[2,6-difluoro-4-(1H-pyrazol-4-yl)phenyl]-3-oxo-1-propen-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-, sodium salt
Uniqueness
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a pyrazole ring enhances its stability, bioavailability, and binding affinity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H6F2N2O |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2,6-difluoro-4-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C9H6F2N2O/c10-6-3-5(4-7(11)9(6)14)8-1-2-12-13-8/h1-4,14H,(H,12,13) |
InChI Key |
YLDKMQAQRNJPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=C(C(=C2)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol](/img/structure/B11772556.png)
